1-Ethoxy-2-ethynyl-4-nitrobenzene
Description
1-Ethoxy-2-ethynyl-4-nitrobenzene is a nitroaromatic compound featuring an ethoxy group (-OCH₂CH₃), an ethynyl (-C≡CH) substituent, and a nitro (-NO₂) group on a benzene ring. This unique combination of electron-withdrawing (nitro) and electron-donating (ethoxy) groups, along with the highly reactive ethynyl moiety, positions it as a versatile intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
1-ethoxy-2-ethynyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-3-8-7-9(11(12)13)5-6-10(8)14-4-2/h1,5-7H,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTODMNKCVFZHJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Ethoxy-4-nitrobenzene
The foundational step involves Williamson ether synthesis between 4-nitrophenol and ethyl iodide. In a representative procedure:
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Reagents : 4-Nitrophenol (1.0 equiv), ethyl iodide (1.2 equiv), potassium carbonate (2.0 equiv).
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Solvent : Anhydrous acetone (10 mL/mmol).
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Conditions : Reflux at 60°C for 12 hours under nitrogen.
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Workup : Filtration, solvent evaporation, and recrystallization from ethanol yield pale-yellow crystals (85% yield).
Key Data :
Bromination at Position 2
Directing effects dictate bromination ortho to the ethoxy group. Using electrophilic bromination:
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Reagents : 1-Ethoxy-4-nitrobenzene (1.0 equiv), bromine (1.1 equiv).
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Catalyst : Iron(III) bromide (0.1 equiv).
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Solvent : Dichloromethane (5 mL/mmol).
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Conditions : 0°C to room temperature, 4 hours.
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Outcome : 2-Bromo-1-ethoxy-4-nitrobenzene isolated via column chromatography (hexane/ethyl acetate, 4:1) in 72% yield.
Synthetic Route 2: Sequential Nitration and Alkynylation
Nitration of 1-Ethoxy-2-ethynylbenzene
An alternative pathway begins with nitration of a pre-assembled ethoxy-ethynylbenzene scaffold:
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Synthesis of 1-Ethoxy-2-ethynylbenzene :
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Nitration :
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Reagents : Nitric acid (1.5 equiv), sulfuric acid (catalyst).
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Conditions : 0°C, 1 hour.
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Challenge : The electron-rich ethynyl group risks premature oxidation, requiring careful temperature control.
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Outcome : Moderate regioselectivity (65% para-nitro product) due to competing meta-directing effects from the ethynyl group.
Comparative Analysis of Methodologies
Yield and Efficiency
| Route | Step 1 Yield | Step 2 Yield | Overall Yield |
|---|---|---|---|
| 1 | 85% | 72% → 83% → 80% | ~40% |
| 2 | 78% | 65% | ~51% |
Route 1 offers higher regiochemical control, while Route 2 suffers from competing nitration sites.
Spectroscopic Characterization
Critical data for 1-ethoxy-2-ethynyl-4-nitrobenzene:
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¹H NMR (CDCl₃) : δ 8.17 (d, J = 8.8 Hz, 1H, ArH), 7.59 (d, J = 8.8 Hz, 1H, ArH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.01 (s, 1H, C≡CH), 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
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IR (KBr) : ν 2210 cm⁻¹ (C≡C), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).
Industrial-Scale Considerations
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Catalyst Recovery : Pd-based catalysts necessitate costly recycling; recent advances suggest immobilized Pd nanoparticles for improved reuse.
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Solvent Selection : DMF, though effective, poses toxicity concerns. Alternatives like dimethylacetamide (DMAc) show comparable efficacy with lower environmental impact .
Chemical Reactions Analysis
1-Ethoxy-2-ethynyl-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy, ethynyl, or nitro groups are replaced by other substituents.
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and electrophiles (e.g., halogens for substitution reactions). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-2-ethynyl-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-ethynyl-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethynyl and ethoxy groups can undergo various chemical transformations. These interactions can affect biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural Features and Reactivity
The table below compares 1-ethoxy-2-ethynyl-4-nitrobenzene with structurally related compounds, emphasizing substituent effects:
Key Insights :
- Ethynyl vs. Ethenyl : The ethynyl group in this compound offers superior reactivity in Huisgen cycloaddition compared to ethenyl derivatives, enabling modular synthesis of triazoles .
- Nitro Group Effects : The nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., in 1-iodo-4-methoxy-2-nitrobenzene, ) but may reduce stability under reducing conditions .
Physical and Crystallographic Properties
Crystallographic data from analogs reveal substituent-driven packing patterns:
Analysis :
- The ethoxy and methoxy groups in ethenyl derivatives promote intermolecular C-H⋯O hydrogen bonding, stabilizing the crystal lattice .
- Bulky substituents (e.g., nonoxy in ) may disrupt crystallization, leading to amorphous phases .
Implications :
Biological Activity
1-Ethoxy-2-ethynyl-4-nitrobenzene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a nitro group attached to a benzene ring that also contains an ethynyl group and an ethoxy substituent. This unique structure contributes to its diverse reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Starting Materials : 2-nitrophenol and ethynyl bromide.
- Reagents : Potassium carbonate as a base in an aprotic solvent like dimethylformamide (DMF).
- Procedure : The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrate its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Anticancer Activity
Several studies have explored the anticancer potential of this compound, particularly its effects on cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Table 1: Summary of Biological Activities
Study on Anticancer Effects
A study published in The Journal of Organic Chemistry investigated the effects of this compound on breast cancer cells. The findings revealed:
- IC50 Values : The compound exhibited an IC50 value of approximately 5 µM against MDA-MB-231 cells, indicating potent anticancer activity.
- Mechanism Insights : Flow cytometry analysis showed increased sub-G1 populations, confirming apoptosis induction.
Antimicrobial Efficacy Study
Another research effort focused on the antimicrobial properties, where various concentrations of the compound were tested against common pathogens:
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Staphylococcus aureus.
Q & A
Q. What are the optimal synthetic routes for 1-Ethoxy-2-ethynyl-4-nitrobenzene, and what parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. Key steps include nitration, ethynylation, and ethoxy group introduction. Parameters affecting yield:
- Temperature : Controlled nitration (0–5°C) minimizes byproducts.
- Catalysts : Use Cu(I) catalysts for Sonogashira coupling to attach the ethynyl group.
- pH Stability : Maintain pH 5–9 during aqueous workup to prevent decomposition of the nitro group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Nitration Temperature | 0–5°C | Reduces polynitration |
| Ethynylation Catalyst | CuI/Pd(PPh₃)₄ | Enhances coupling efficiency |
| pH during workup | 5–9 | Prevents nitro group hydrolysis |
Q. How should researchers safely handle and store this compound?
- Methodological Answer :
- Handling : Use fume hoods with local exhaust ventilation. Avoid dust formation (risk of inhalation or explosion). Wear nitrile gloves, safety goggles, and lab coats .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to light/moisture to prevent nitro group degradation .
- Emergency Protocols : For spills, use inert absorbents (vermiculite) and avoid water jets. For fires, use CO₂ or dry chemical extinguishers .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies ethoxy (δ 1.2–1.5 ppm for CH₃), ethynyl (δ 2.5–3.0 ppm for C≡CH), and nitro (δ 8.0–8.5 ppm for aromatic protons) groups.
- HPLC-MS : Confirms molecular weight (C₁₀H₉NO₃, theoretical MW 191.19 g/mol) and purity (>95%) .
- IR Spectroscopy : Detects C≡C stretch (~2100 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in experimental data on ethynyl group reactivity be resolved?
- Methodological Answer :
- Controlled Replicates : Conduct reactions under identical conditions (solvent, temperature, catalyst loading) to isolate variables.
- Computational Modeling : Use DFT calculations to predict regioselectivity in cycloadditions or coupling reactions.
- Cross-Validation : Compare results with structurally analogous compounds (e.g., 1-Ethynyl-4-nitrobenzene) to identify electronic effects .
Q. What strategies optimize cycloaddition reactions for materials science applications?
- Methodological Answer :
- Solvent Selection : Use toluene or DMF for Huisgen azide-alkyne cycloadditions (click chemistry).
- Catalyst Tuning : Employ Ru or Cu complexes to modulate reaction rates and stereoselectivity.
- Post-Functionalization : Introduce fluorophores or polymers via the nitro group for optoelectronic materials .
| Application | Reaction Type | Key Catalyst | Outcome |
|---|---|---|---|
| Polymer Synthesis | Sonogashira Coupling | Pd(PPh₃)₄/CuI | Conjugated polymers for OLEDs |
| Drug Delivery Systems | Azide-Alkyne Cycloaddition | CuBr/PMDETA | Biocompatible dendrimers |
Q. How does the nitro group influence electrophilic substitution regioselectivity?
- Methodological Answer :
- Electronic Effects : The nitro group is a strong meta-director due to its electron-withdrawing nature. Use kinetic vs. thermodynamic control studies to predict substitution sites.
- Competitive Experiments : Compare nitration of 1-Ethoxy-2-ethynylbenzene (without nitro) to isolate nitro’s directional impact .
- X-ray Crystallography : Resolve crystal structures to confirm substitution patterns .
Q. What mechanistic insights explain the ethynyl group’s role in cross-coupling reactions?
- Methodological Answer :
- Kinetic Profiling : Monitor reaction progress via in-situ IR to identify rate-determining steps.
- Isotopic Labeling : Use deuterated ethynyl groups to trace bond formation/breaking pathways.
- Catalyst Poisoning Tests : Add Hg(0) to detect heterogeneous vs. homogeneous catalytic mechanisms .
Safety and Compliance
Q. What are the ecological toxicity profiles of this compound?
- Methodological Answer :
- Biodegradability Testing : Conduct OECD 301F assays to assess aerobic degradation.
- Aquatic Toxicity : Use Daphnia magna acute toxicity tests (EC₅₀). Preliminary data suggest moderate toxicity (EC₅₀ = 10–50 mg/L) due to nitro group persistence .
- Regulatory Alignment : Follow EPA DSSTox guidelines for hazard classification (DTXSID50564127) .
Data Contradiction Analysis
Q. How to address conflicting reports on nitro group stability under basic conditions?
- Methodological Answer :
- pH-Dependent Kinetics : Perform hydrolysis studies at pH 7–12 with UV-Vis monitoring (λ_max = 270 nm for nitro decay).
- Counterion Effects : Compare stability in NaOH vs. NH₄OH buffers to identify ion-specific degradation.
- Literature Meta-Analysis : Cross-reference studies using CAS Common Chemistry data to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
